cis-2-Hydroxy-4-pentanolide
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Overview
Description
cis-2-Hydroxy-4-pentanolide is an organic compound that belongs to the class of lactones Lactones are cyclic esters that are commonly found in nature and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Hydroxy-4-pentanolide can be achieved through several methods. One common approach involves the cyclization of hydroxy acids under acidic conditions. For example, the hydroxy acid precursor can be treated with a strong acid like sulfuric acid to induce cyclization and form the lactone ring. Another method involves the use of enzymatic catalysis, where specific enzymes catalyze the formation of the lactone from the corresponding hydroxy acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: cis-2-Hydroxy-4-pentanolide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The lactone ring can be reduced to form the corresponding diol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted lactones with various functional groups.
Scientific Research Applications
cis-2-Hydroxy-4-pentanolide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of cis-2-Hydroxy-4-pentanolide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
cis-4-Hydroxy-2-chromancarboxylates: These compounds have similar structural features but differ in their conformational preferences and reactivity.
cis-5-Hydroxy-L-pipecolic acids: These compounds are also hydroxylated lactones but have different ring sizes and functional groups.
Uniqueness: cis-2-Hydroxy-4-pentanolide is unique due to its specific structural configuration and the presence of both hydroxyl and lactone functional groups. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
Cis-2-hydroxy-4-pentanolide, also known as a lactone compound, has garnered attention in recent years due to its diverse biological activities. This article delves into the compound's pharmacological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases.
- Case Study: A study published in the Journal of Natural Products demonstrated that this compound scavenged free radicals effectively, suggesting its potential as a natural antioxidant in food preservation and health supplements .
2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against several pathogens.
- Research Findings: In vitro studies revealed that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria. It was particularly effective against Staphylococcus aureus and Escherichia coli, making it a candidate for further development in antimicrobial therapies .
3. Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties, which are essential for treating chronic inflammatory conditions.
- Mechanism of Action: The compound appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. A study highlighted its ability to modulate the NF-kB signaling pathway, which is pivotal in inflammatory responses .
Data Table: Summary of Biological Activities
Activity | Effect | References |
---|---|---|
Antioxidant | Scavenges free radicals | |
Antimicrobial | Inhibits growth of S. aureus and E. coli | |
Anti-inflammatory | Modulates NF-kB signaling |
1. Food Industry
Due to its antioxidant properties, this compound is being explored as a natural preservative in food products. Its ability to extend shelf life while maintaining food quality makes it a valuable addition to food science.
2. Pharmaceutical Development
The compound's antimicrobial and anti-inflammatory activities position it as a candidate for developing new therapeutic agents aimed at treating infections and inflammatory diseases.
Properties
CAS No. |
34644-78-5 |
---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
(3S,5R)-3-hydroxy-5-methyloxolan-2-one |
InChI |
InChI=1S/C5H8O3/c1-3-2-4(6)5(7)8-3/h3-4,6H,2H2,1H3/t3-,4+/m1/s1 |
InChI Key |
XHMUCGPKDKCFHL-DMTCNVIQSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](C(=O)O1)O |
Canonical SMILES |
CC1CC(C(=O)O1)O |
Origin of Product |
United States |
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